

Mexiletine Hydrochloride: A Technical Guide to Solubility and Stability

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **mexiletine** hydrochloride, focusing on its solubility and stability. The information is curated to support research, formulation development, and analytical activities. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided for key cited experiments.

Physicochemical Properties

Mexiletine hydrochloride is a Class IB antiarrhythmic agent, structurally similar to lidocaine. It is a white to off-white crystalline powder with a slightly bitter taste.

Property	Value	Reference
Chemical Name	1-methyl-2-(2,6- xylyloxy)ethylamine hydrochloride	[1]
Molecular Formula	C11H17NO·HCl	[2]
Molecular Weight	215.72 g/mol	[1][2]
рКа	9.2	[1]
Melting Point	202.30-203.47°C	[2]



Solubility Profile

Mexiletine hydrochloride is characterized by its high aqueous solubility. Its basic pKa of 9.2 indicates that it is highly soluble in acidic to neutral solutions and its solubility would be expected to decrease in alkaline conditions as the free base precipitates.

Qualitative Solubility

The qualitative solubility of **mexiletine** hydrochloride in various common solvents is well-documented in pharmacopeial monographs and literature.

Solvent	Solubility Description	Reference
Water	Freely Soluble	[1][2][3]
Ethanol	Freely Soluble	[2][3]
Methanol	Freely Soluble	[2]
Acetonitrile	Slightly Soluble	[3]
Chloroform	Sparingly Soluble	[2]
Diethyl Ether	Practically Insoluble	[2][3]

Quantitative Solubility

Quantitative solubility data provides more precise information for formulation and analytical method development.

Solvent	Concentration	pH (if applicable)	Reference
Water	21.57 mg/mL (100 mM)	Not specified	[4]
DMSO	21.57 mg/mL (100 mM)	Not specified	[4]
Aqueous Media	>32.4 μg/mL	7.4	[5]



Stability Profile

The stability of **mexiletine** hydrochloride is a critical factor for its formulation, storage, and therapeutic efficacy. Degradation can be induced by heat, pH changes, and oxidation.

Thermal Stability in Aqueous Solution

A study on an extemporaneous aqueous solution of **mexiletine** hydrochloride provided detailed kinetics of its thermal degradation.[6]

Temperature (°C)	First-Order Degradation Constant (k, day ⁻¹)	Calculated Shelf-Life (t ₉₀ , days)
4	-0.0007	173.3
25	-0.0009 (interpolated)	115.5
30	-0.0009	Not Reported
40	-0.0010	Not Reported
50	-0.0011	Not Reported
60	-0.0013	Not Reported

The energy of activation for the degradation reaction in this formulation was calculated to be -8663.88 J/mole.[6]

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods. **Mexiletine** has been subjected to various stress conditions as per ICH guidelines.



Stress Condition	Observations	Reference
Acid Hydrolysis	Degradation observed. A hypothesized degradation mechanism involves acid attack on the parent compound.	[6][7]
Base Hydrolysis	Degradation observed. A hypothesized degradation mechanism involves base attack on the parent compound.	[6][7]
Oxidation	Degradation observed.	[7]
Thermal (105°C)	Significant degradation observed, leading to the formation of an impurity identified as (E)-2-(((1-(2,6-dimethylphenoxy)propan-2-yl)imino)methyl)-6-methylphenol.	[7]
Photolysis	The drug is found to be relatively stable under photolytic conditions. However, one study noted that solid mexiletine HCl can form an oxazepine derivative after several days of exposure to direct sunlight.	[7]

Storage Recommendations

Based on its stability profile, the recommended storage conditions for **mexiletine** hydrochloride are in tight, light-resistant containers.[2]

Experimental Protocols



Stability Testing of Extemporaneous Solution

This protocol is based on the methodology described for the stability testing of an aqueous **mexiletine** hydrochloride solution.[6]

- Preparation of Solution: An extemporaneous solution of mexiletine hydrochloride is prepared in purified water. Sweeteners and syrups may be added to improve palatability.
- Storage: The bulk solution is divided into multiple glass bottles and stored at a range of controlled temperatures (e.g., 4°C, 30°C, 40°C, 50°C, 60°C).
- Sampling: Samples are withdrawn at predetermined time intervals (e.g., 2, 6, 24, 48 hours, and then weekly for up to 91 days).
- Analysis: The concentration of intact mexiletine hydrochloride in each sample is determined using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. The peak area of the drug is used for quantification.
- Data Analysis: The percentage of the drug remaining is calculated relative to the initial (time zero) concentration. The natural logarithm of the percentage of drug remaining is plotted against time to determine the first-order degradation rate constant (k) at each temperature.
- Shelf-Life Calculation: An Arrhenius plot (log k vs. 1/T) is generated to calculate the degradation rate at other temperatures (e.g., 25°C) and to determine the activation energy. The shelf-life (t90), the time required for the concentration to decrease by 10%, is then calculated.

Forced Degradation Study Protocol

This is a general protocol for conducting forced degradation studies on **mexiletine** hydrochloride, based on ICH guidelines and published studies.[7][8][9]

- Acid Hydrolysis: Drug substance is dissolved in a suitable acidic solution (e.g., 0.1 M to 1 M HCl) and refluxed or kept at a controlled temperature (e.g., 60°C) for a specified period.
 Samples are withdrawn at intervals, neutralized, and analyzed.
- Base Hydrolysis: Drug substance is dissolved in a suitable basic solution (e.g., 0.1 M to 1 M NaOH) and treated under similar temperature and time conditions as the acid hydrolysis



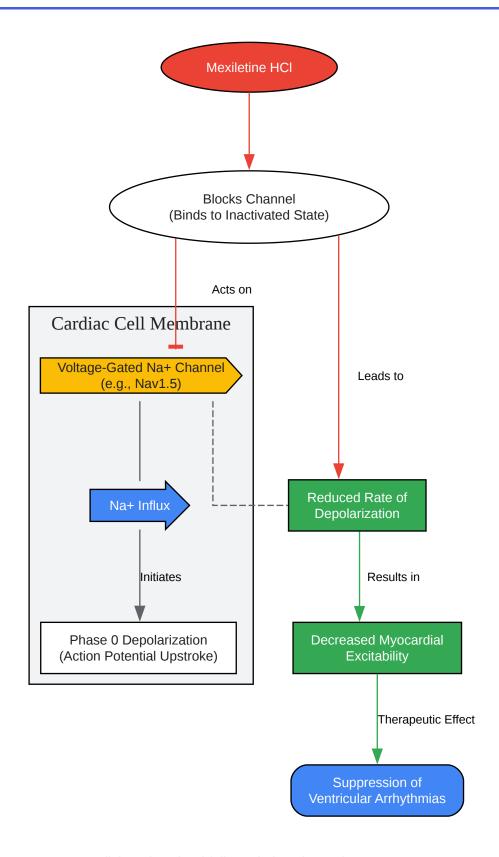
study. Samples are withdrawn, neutralized, and analyzed.

- Oxidative Degradation: Drug substance is treated with an oxidizing agent (e.g., 3-30% H₂O₂)
 at room temperature or slightly elevated temperature for a specified duration. Samples are
 analyzed at different time points.
- Thermal Degradation: The solid drug substance is exposed to dry heat (e.g., 105°C for 15 days) in a thermostatically controlled oven. The sample is then dissolved and analyzed. A solution of the drug can also be subjected to thermal stress.
- Photostability: The drug substance is exposed to a light source that provides both UV and visible light, with a controlled total exposure (e.g., not less than 1.2 million lux hours and 200 watt-hours/square meter). A control sample is kept in the dark. Both samples are then analyzed.
- Analysis: All stressed samples are analyzed by a validated stability-indicating HPLC method.
 The method must be capable of separating the intact drug from all significant degradation products. Peak purity analysis using a photodiode array (PDA) detector is recommended.

Mechanism of Action and Signaling Pathway

Mexiletine hydrochloride exerts its antiarrhythmic effect primarily by blocking voltage-gated sodium channels in cardiac myocytes.

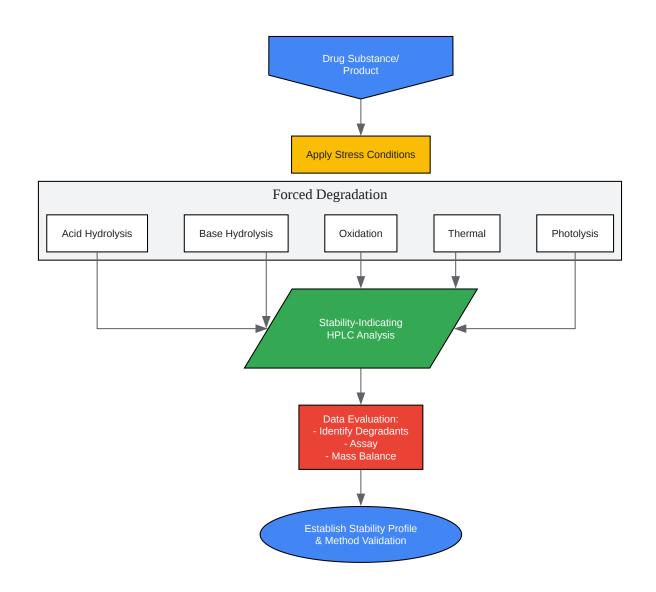




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Caption: Mechanism of action of Mexiletine Hydrochloride.





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Caption: Forced degradation experimental workflow.

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